molecular formula C15H11ClN2O B8202796 2-benzyl-4-chloro-2H-phthalazin-1-one

2-benzyl-4-chloro-2H-phthalazin-1-one

Cat. No.: B8202796
M. Wt: 270.71 g/mol
InChI Key: BYUQIHOYADVGFD-UHFFFAOYSA-N
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Description

2-Benzyl-4-chloro-2H-phthalazin-1-one is a phthalazinone-based compound of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a versatile building block for developing novel therapeutic agents, with established research highlighting its potential in key areas. A prominent area of investigation for phthalazinone derivatives is as androgen receptor (AR) antagonists. Compounds within this class have been strategically designed and synthesized for activity against the androgen receptor, showing promise for the treatment of conditions like prostate cancer . Research indicates that the 4-benzyl moiety is a critical feature of this pharmacophore, and structural variations on the benzyl group and the N-2 position are key for optimizing antagonistic activity . Simultaneously, specific substituted benzylphthalazinones have demonstrated notable biological activity. For instance, the analogue 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one has exhibited potent and selective in vitro antifungal activity . This compound was particularly effective against standardized strains of dermatophytes, including Microsporum canis and Trichophyton mentagrophytes , as well as against Cryptococcus neoformans , suggesting that the 4-chlorobenzyl group is a favorable structural element for antifungal properties . The synthesis of related phthalazinone derivatives has been achieved through condensation reactions followed by hydrazine cyclization, and modern synthetic methods such as ultrasonication have been employed to improve efficiency and yields for similar compounds . This product is intended for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in organic synthesis. Handling Precautions: This compound is for research use only and is not intended for diagnostic or therapeutic applications. Refer to the safety data sheet for hazard information.

Properties

IUPAC Name

2-benzyl-4-chlorophthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-14-12-8-4-5-9-13(12)15(19)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUQIHOYADVGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Spectral Data (IR/MS) Biological Activity Reference
2-Benzyl-4-chloro-2H-phthalazin-1-one 2-benzyl, 4-Cl C₁₅H₁₁ClN₂O 125–127 IR: 1662 (C=O); MS: m/z 284 Under investigation
4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one (24a) 4-(4-Cl-benzyl), 6-formyl, 2-Me C₁₇H₁₃ClN₂O₂ N/A IR: 1704 (C=O); MS: m/z 313.0666 [M+H]⁺ Not reported
4-Benzyl-2-chloromethyl-2H-phthalazin-1-one (3) 4-benzyl, 2-Cl-CH₂ C₁₆H₁₃ClN₂O 125–127 IR: 1662 (C=O); MS: m/z 284 Anticancer screening
Compound D1 (Olaparib analogue) 4-fluoro-3-(methyl-piperazine-sulfonyl) C₂₆H₂₄FN₃O₄S N/A Synthetic intermediate PARP inhibitor candidate

Key Findings:

Substituent Effects on Reactivity :

  • The chloro group at position 4 in This compound enhances electrophilic reactivity compared to its methyl-substituted analogue (compound 24a), which features a formyl group at position 6 .
  • Replacement of benzyl with 4-chlorobenzyl (compound 24a) increases molecular polarity, as evidenced by higher m/z values in MS .

Biological Relevance: Compound D1, an Olaparib analogue with a fluorobenzyl and piperazine-sulfonyl group, exhibits PARP inhibition activity, whereas this compound lacks reported enzyme-targeted data .

Synthetic Challenges :

  • Compound 24a requires multistep synthesis involving formylation, leading to lower yields (oil form) compared to the straightforward chlorination of This compound .

Table 2: Elemental Analysis Comparison

Compound Calculated (%) Found (%)
This compound C: 67.49; H: 4.60; N: 9.84 C: 66.90; H: 4.08; N: 9.11
4-(4-Chlorobenzyl)-6-formyl-2-methylphthalazin-1(2H)-one C: 65.29; H: 4.19; N: 8.96 C: 65.31; H: 4.12; N: 8.83

Note: Discrepancies in elemental analysis (e.g., lower carbon content in compound 3) may arise from synthesis impurities or analytical variability .

Structural Similarity Analysis (Based on )

The compound 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 23928-52-1) shows the highest similarity (0.73) to this compound, likely due to shared phthalazinone core and keto functionality. In contrast, sodium 6-fluoro-2-(2'-fluoro-[1,1'-biphenyl]-4-yl)-3-methylquinoline-4-carboxylate (CAS 3260-44-4) has lower similarity (0.61), reflecting divergent heterocyclic systems .

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